molecular formula C5H3BrClN B124038 4-Bromo-2-chloropyridine CAS No. 73583-37-6

4-Bromo-2-chloropyridine

Cat. No.: B124038
CAS No.: 73583-37-6
M. Wt: 192.44 g/mol
InChI Key: ONHMWUXYIFULDO-UHFFFAOYSA-N
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Description

4-Bromo-2-chloropyridine is a halogenated heterocyclic compound with the molecular formula C5H3BrClN. It is a derivative of pyridine, where the hydrogen atoms at positions 4 and 2 are replaced by bromine and chlorine atoms, respectively . This compound is used in various chemical reactions and has significant applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

4-Bromo-2-chloropyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloropyridine in chemical reactions involves the activation of the pyridine ring through the electron-withdrawing effects of the bromine and chlorine atoms. This activation facilitates various substitution and coupling reactions by making the ring more reactive towards nucleophiles and catalysts . The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

4-Bromo-2-chloropyridine can be compared with other halogenated pyridines, such as:

These compounds share similar reactivity patterns but differ in their specific applications and the types of reactions they undergo. The unique positioning of the halogen atoms in this compound makes it particularly useful in certain synthetic routes and applications.

Biological Activity

4-Bromo-2-chloropyridine (CAS Number: 73583-37-6) is an organic compound belonging to the pyridine family, characterized by the presence of bromine and chlorine substituents. This compound has garnered significant attention in medicinal chemistry due to its diverse biological activities and applications in the synthesis of pharmaceuticals and agrochemicals.

  • Molecular Formula : C5_5H3_3BrClN
  • Molecular Weight : 192.44 g/mol
  • Melting Point : 27 °C
  • Boiling Point : 226.6 °C
  • Density : 1.7 g/cm³
  • Flash Point : 90.9 °C

Biological Applications

This compound serves as a versatile intermediate in the synthesis of various biologically active compounds, including:

  • Pharmaceuticals : It is utilized in the development of drugs targeting specific biological pathways.
  • Agrochemicals : The compound is involved in synthesizing pesticides and herbicides, enhancing agricultural productivity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Anticancer Properties

Preliminary studies have shown that derivatives of this compound possess anticancer activity. For instance, modifications to the pyridine ring have led to compounds that inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Synthesis of Floyocidin B

A prominent case study involved the total synthesis of floyocidin B, where this compound was used as a key intermediate. The regioselective functionalization strategies employed in this synthesis highlight the compound's utility in creating complex molecular architectures with potential therapeutic applications .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been extensively studied to optimize its biological activity. Key findings include:

  • Substituent Effects : The position and nature of substituents on the pyridine ring significantly influence biological activity. For example, introducing electron-withdrawing groups can enhance antimicrobial efficacy.
Substituent PositionBiological ActivityReference
4-positionIncreased potency against bacteria
5-positionEnhanced anticancer activity

Toxicological Considerations

While this compound shows promising biological activities, it is essential to consider its toxicity profile:

  • Acute Toxicity : Classified as harmful if swallowed, it can cause skin irritation and serious eye damage.
  • Safety Precautions : Proper handling procedures must be followed to mitigate exposure risks, including using personal protective equipment (PPE) when working with this compound .

Properties

IUPAC Name

4-bromo-2-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClN/c6-4-1-2-8-5(7)3-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHMWUXYIFULDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397267
Record name 4-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73583-37-6
Record name 4-Bromo-2-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chloropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Bromo-2-chloropyridine utilized in the synthesis of substituted azafluorenones?

A: this compound serves as a crucial starting material in the palladium-catalyzed synthesis of substituted azafluorenones. [] The molecule's bromine and chlorine substituents act as leaving groups in two sequential palladium-catalyzed reactions. Initially, either a Suzuki or Heck coupling reaction can be employed, utilizing the bromine atom. Subsequently, a direct cyclizing arylation occurs, involving the chlorine atom, ultimately leading to the formation of the desired azafluorenone ring system. This auto-tandem process highlights the versatility of this compound in constructing complex molecules via palladium catalysis. []

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